molecular formula C18H20N2O B7555542 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B7555542
M. Wt: 280.4 g/mol
InChI Key: CRGLRQJLDJCWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TANA, is a chemical compound that has been studied for its potential applications in scientific research. TANA is a synthetic compound that can be synthesized through a multistep process.

Mechanism of Action

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide binds to the sigma-1 receptor, which is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. When 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide binds to the sigma-1 receptor, it induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. The exact mechanism of action of 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is still being studied, but it is thought to modulate calcium signaling, ion channel activity, and protein-protein interactions.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have various biochemical and physiological effects in cells and animals. 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to increase the release of neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to have neuroprotective effects and can protect cells from oxidative stress and apoptosis. 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its synthetic accessibility, and its ability to cross the blood-brain barrier. However, 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One area of research is to further elucidate the mechanism of action of 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and its effects on downstream signaling pathways. Another area of research is to study the potential therapeutic applications of 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, there is a need for the development of new analogs of 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide that have improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 1,2,3,4-tetrahydronaphthalen-1-amine to form 2-(3-nitrophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to form the final product, 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Scientific Research Applications

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. 2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been used as a tool compound to study the role of the sigma-1 receptor in these processes.

properties

IUPAC Name

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-15-8-3-5-13(11-15)12-18(21)20-17-10-4-7-14-6-1-2-9-16(14)17/h1-3,5-6,8-9,11,17H,4,7,10,12,19H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGLRQJLDJCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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